molecular formula C16H10O5 B1301137 (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 32396-84-2

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B1301137
CAS RN: 32396-84-2
M. Wt: 282.25 g/mol
InChI Key: VDONNSGYFLFOCD-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2Z-BDBF-OH, is a bicyclic heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound is a derivative of benzofuran, and is classified as a benzodioxole. It has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, its potential applications, and its advantages and limitations.

Scientific Research Applications

Organo Selenium Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: These compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
  • Methods of Application: The synthesis of these compounds involves the incorporation of the benzo[d][1,3]dioxole subunit . The specific procedures and parameters would depend on the exact compound being synthesized.
  • Results or Outcomes: These compounds have been found to act as antioxidants, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators .

Electronic Materials based on 2,1,3-benzothiadiazole

  • Scientific Field: Material Science
  • Application Summary: These materials are used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells and organic field-effect transistors .
  • Methods of Application: The synthesis of these materials involves the construction of molecules with the unit core of BT and its derivatives . The specific procedures and parameters would depend on the exact material being synthesized.
  • Results or Outcomes: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
  • This compound is available for research use . It has a molecular weight of 282.25 . The compound should be stored at room temperature . It has a predicted melting point of 183.00° C, a predicted boiling point of 534.5° C at 760 mmHg, a predicted density of 1.5 g/cm 3, and a predicted refractive index of n 20D 1.74 .
  • There are synthesis routes available for this compound. The details of the experiments and outcomes are not specified.

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-10-2-3-11-13(7-10)21-15(16(11)18)6-9-1-4-12-14(5-9)20-8-19-12/h1-7,17H,8H2/b15-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDONNSGYFLFOCD-UUASQNMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Citations

For This Compound
1
Citations
AV Popova, MS Frasinyuk, SP Bondarenko, W Zhang… - Chemical Papers, 2018 - Springer
An efficient method for regioselective synthesis of C-7 Mannich bases of 6-hydroxyaurones was accomplished by the N,N-dialkylaminomethylation using aminals prepared from …
Number of citations: 14 link.springer.com

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